Bienvenue dans la boutique en ligne BenchChem!

Ro 8-4304

NMDA receptor subunit selectivity NR2B

Ro 8-4304 is the preferred NR2B antagonist for voltage-clamp and synaptic plasticity studies requiring rapid onset and fast washout kinetics. Its >100-fold NR1/NR2B selectivity over NR2A ensures clean subunit isolation. Available as hydrochloride salt at ≥99% purity. State-dependent mechanism enhances excitotoxicity model relevance. Order for kinetic advantage over ifenprodil.

Molecular Formula C21H23FN2O3
Molecular Weight 370.4 g/mol
Cat. No. B1242277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 8-4304
Synonyms4-(3-(4-(4-fluoro-phenyl)-3,6-dihydro-2H-pyridin-1-yl)-2-hydroxy-propoxy)-benzamide
Ro 8-4304
Molecular FormulaC21H23FN2O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O
InChIInChI=1S/C21H23FN2O3/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26/h1-9,19,25H,10-14H2,(H2,23,26)
InChIKeyHFHFPCVDUCBNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ro 8-4304: NR2B-Selective NMDA Receptor Antagonist with Differentiated Binding Kinetics


Ro 8-4304 (4-{3-[4-(4-fluoro-phenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxy-propoxy}-benzamide) is a voltage-independent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [1]. It exhibits >100-fold selectivity for recombinant NR1/NR2B (GluN1/GluN2B) receptors over NR1/NR2A (GluN1/GluN2A) receptors, a hallmark of the ifenprodil-like class of NR2B-selective antagonists [1]. Originally developed by F. Hoffmann-La Roche, Ro 8-4304 is chemically distinct from the prototypical NR2B antagonist ifenprodil, containing a 4-fluorophenyl-tetrahydropyridine moiety linked via a hydroxypropoxy spacer to a benzamide group [1]. The compound is available as a hydrochloride salt with a molecular weight of 406.88 g/mol and is typically supplied at ≥99% purity (HPLC) .

Why Ro 8-4304 Cannot Be Interchanged with Ifenprodil or Other NR2B Antagonists


While several NR2B-selective NMDA receptor antagonists share the core pharmacology of subunit-preferential blockade, critical differences in binding kinetics, state-dependence, allosteric modulation by polyamines, and in vivo efficacy profiles preclude simple substitution. Ro 8-4304, despite exhibiting a comparable equilibrium affinity for NR2B-containing receptors as ifenprodil, demonstrates markedly faster rates of receptor association and dissociation [1]. This kinetic divergence translates into distinct washout/recovery profiles in electrophysiological experiments and may influence both experimental design and interpretation of functional studies. Furthermore, the sensitivity of Ro 8-4304 antagonism to the endogenous polyamine spermine differs quantitatively from that of ifenprodil, and the compound's inability to antagonize electrically-precipitated seizures distinguishes it from both the non-selective antagonist MK-801 and the related NR2B antagonist Ro 25-6981 in certain in vivo models [2][3]. Therefore, selection among NR2B antagonists should be guided by the specific kinetic, allosteric, and in vivo requirements of the intended experiment rather than assuming functional equivalence within this class.

Quantitative Differentiation of Ro 8-4304 from Ifenprodil and Other NR2B Antagonists


Subunit Selectivity: >100-Fold Preference for NR2B vs. NR2A (Recombinant Receptors)

Ro 8-4304 exhibits greater than 100-fold higher affinity for recombinant NR1/NR2B (GluN1/GluN2B) receptors compared with NR1/NR2A (GluN1/GluN2A) receptors [1]. This level of NR2B-selectivity is comparable to that reported for ifenprodil and defines Ro 8-4304 as a highly subunit-discriminating antagonist within the NMDA receptor family. The degree of selectivity establishes the compound's utility for isolating NR2B-mediated contributions in heterologous expression systems and native tissues where subunit composition is a critical variable.

NMDA receptor subunit selectivity NR2B recombinant expression

Direct Comparison of IC50 Values: Ro 8-4304 vs. Ifenprodil in Native Cortical Neurons

In whole-cell voltage-clamp recordings from rat cultured cortical neurons, Ro 8-4304 and ifenprodil were evaluated under identical experimental conditions. Ro 8-4304 inhibited steady-state currents evoked by 100 μM NMDA with an IC50 of 0.6 μM (0.59 μM from curve fitting), while ifenprodil exhibited an IC50 of 0.3 μM (0.34 μM from curve fitting) [1]. Thus, in the absence of exogenous polyamines, ifenprodil is approximately 2-fold more potent than Ro 8-4304 at blocking native NMDA receptor-mediated currents. This potency difference is a critical consideration when designing experiments requiring comparable levels of receptor occupancy.

NMDA receptor electrophysiology ifenprodil IC50

State-Dependent Antagonism: IC50 Varies with NMDA Concentration

Ro 8-4304 exhibits pronounced state-dependent antagonism, wherein its apparent affinity for the NMDA receptor increases as the agonist (NMDA) concentration rises [1]. This property distinguishes Ro 8-4304 from purely competitive or voltage-dependent NMDA antagonists and from some other NR2B-selective compounds that may display different state-dependence profiles. Specifically, Ro 8-4304 inhibited NMDA responses with IC50 values of 2.3 μM and 0.36 μM at NMDA concentrations of 10 μM and 100 μM, respectively [1]. This represents an approximately 6.4-fold increase in apparent potency as NMDA concentration increases by 10-fold.

state-dependence NMDA receptor use-dependence IC50 shift

Spermine-Induced Shift in Antagonist Potency: Differential Sensitivity of Ro 8-4304 vs. Ifenprodil

The endogenous polyamine spermine allosterically reduces the apparent affinity of both Ro 8-4304 and ifenprodil for the NMDA receptor; however, the magnitude of this rightward shift differs between the two antagonists [1]. In the presence of 3 mM spermine, the IC50 for ifenprodil increased from 0.3 μM to 1.8 μM (a 6-fold shift), whereas the IC50 for Ro 8-4304 increased from 0.6 μM to 7.5 μM (a 12.5-fold shift) [1]. This indicates that Ro 8-4304 is approximately twice as sensitive to the allosteric influence of spermine compared with ifenprodil, under equivalent experimental conditions.

polyamine spermine allosteric modulation ifenprodil

Markedly Faster Binding/Unbinding Kinetics of Ro 8-4304 Relative to Ifenprodil

Despite possessing a comparable equilibrium affinity for NR2B-containing NMDA receptors as ifenprodil, Ro 8-4304 exhibits markedly faster kinetics of both binding to and unbinding from the NMDA receptor [1]. In whole-cell recordings, the off-time constant of recovery from receptor blockade following antagonist removal was significantly faster for Ro 8-4304 compared with ifenprodil [2]. This kinetic divergence is a critical differentiating feature: for experiments requiring rapid and reversible NMDA receptor blockade, Ro 8-4304 offers a clear advantage over the more slowly dissociating ifenprodil.

receptor kinetics association rate dissociation rate washout

Differential In Vivo Efficacy: Ro 8-4304 vs. MK-801 vs. Ro 25-6981 in Seizure Models

In a comparative in vivo study assessing anticonvulsant efficacy, the non-selective NMDA antagonist MK-801 (dizocilpine) antagonized electrically-precipitated seizures at doses as low as 0.1–0.18 mg/kg and elicited characteristic popping behavior at doses as low as 0.5 mg/kg [1]. In contrast, the NR2B-selective antagonists ifenprodil and Ro 8-4304 were unable to antagonize electrically-precipitated seizures or elicit popping at the doses tested [1]. Notably, another NR2B-selective antagonist, Ro 25-6981, antagonized tonic hindlimb extension at 100 mg/kg without eliciting popping behavior [1]. This pattern demonstrates that within the NR2B-selective class, Ro 8-4304 and ifenprodil share a similar lack of anticonvulsant activity in this model, whereas Ro 25-6981 exhibits distinct efficacy.

in vivo seizure anticonvulsant MK-801 Ro 25-6981

Recommended Research Applications for Ro 8-4304 Based on Quantitative Differentiation


Electrophysiological Studies Requiring Rapid Onset and Reversible NR2B Blockade

Ro 8-4304 is the preferred NR2B-selective antagonist for voltage-clamp experiments where fast kinetics of receptor association and dissociation are required. Compared with ifenprodil, which exhibits slower binding and unbinding, Ro 8-4304 allows for more rapid onset of inhibition and quicker washout/recovery of NMDA currents [1][2]. This kinetic advantage is critical for studies examining the temporal dynamics of NR2B-mediated synaptic transmission, paired-pulse protocols, or experiments where prolonged receptor blockade would confound subsequent measurements. Researchers should account for the 2-fold lower potency of Ro 8-4304 relative to ifenprodil (IC50 of 0.6 μM vs. 0.3 μM at 100 μM NMDA) when selecting working concentrations [2].

Recombinant Expression Studies Isolating NR2B-Subunit Contributions

The >100-fold selectivity of Ro 8-4304 for recombinant NR1/NR2B receptors over NR1/NR2A receptors makes it an ideal tool for dissecting subunit-specific contributions in heterologous expression systems [1]. In oocyte or HEK293 cell expression platforms, Ro 8-4304 can be used at concentrations (e.g., 0.1–1 μM) that produce near-complete blockade of NR2B-containing receptors while sparing NR2A-containing receptors, enabling clean pharmacological isolation of NR2B-mediated signals. The state-dependent nature of Ro 8-4304 antagonism—where potency increases ~6.4-fold as NMDA concentration rises from 10 μM to 100 μM—should be factored into experimental design, particularly when using variable agonist concentrations [1].

In Vitro Neuroprotection and Excitotoxicity Models Targeting Activity-Dependent Blockade

Ro 8-4304 is well-suited for in vitro neuroprotection studies where activity-dependent NMDA receptor antagonism is desired. The compound's state-dependent mechanism ensures that inhibition is preferentially exerted under conditions of high receptor activation (IC50 = 0.36 μM at 100 μM NMDA vs. 2.3 μM at 10 μM NMDA), a property that may confer a favorable therapeutic index in excitotoxicity models by sparing basal NMDA receptor function while curtailing pathological overactivation [1]. Ro 8-4304 has been shown to be neuroprotective in both in vitro and in vivo models of ischemia [3]. However, researchers should note that Ro 8-4304's potency is significantly reduced in the presence of physiological polyamines: IC50 increases to 7.5 μM in 3 mM spermine, a 12.5-fold rightward shift that is larger than the 6-fold shift observed for ifenprodil [2]. This sensitivity to endogenous modulators must be considered when extrapolating from reductionist in vitro systems to more complex tissue environments.

NR2B Pharmacology Studies Where Anticonvulsant Activity is NOT the Primary Endpoint

Given that Ro 8-4304 (like ifenprodil) fails to antagonize electrically-precipitated seizures in mice [4], this compound is not recommended as a tool for investigating NR2B-mediated anticonvulsant mechanisms in electrical seizure models. For studies requiring an NR2B-selective antagonist with demonstrated efficacy in such models, Ro 25-6981 (effective at 100 mg/kg) may be a more appropriate selection [4]. Conversely, for investigations focused on pain, addiction, synaptic plasticity, or ischemia where NR2B antagonism is implicated and seizure susceptibility is not a confounding variable, Ro 8-4304 remains a well-characterized and highly selective tool compound. Its faster kinetic profile and distinct sensitivity to polyamine modulation differentiate it from ifenprodil and other NR2B antagonists, offering specific experimental advantages in these non-seizure contexts.

Quote Request

Request a Quote for Ro 8-4304

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.